molecular formula C15H12ClNO4 B5792520 4-chloro-3-methylphenyl 3-methyl-4-nitrobenzoate

4-chloro-3-methylphenyl 3-methyl-4-nitrobenzoate

Cat. No.: B5792520
M. Wt: 305.71 g/mol
InChI Key: QKLOHOYACPCAOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-3-methylphenyl 3-methyl-4-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a chloro and methyl group on the phenyl ring and a nitro group on the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-methylphenyl 3-methyl-4-nitrobenzoate typically involves the esterification of 4-chloro-3-methylphenol with 3-methyl-4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-methylphenyl 3-methyl-4-nitrobenzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Nucleophilic substitution: Products include substituted phenyl derivatives.

    Reduction: The major product is 4-chloro-3-methylphenyl 3-methyl-4-aminobenzoate.

    Hydrolysis: The products are 4-chloro-3-methylphenol and 3-methyl-4-nitrobenzoic acid.

Scientific Research Applications

4-chloro-3-methylphenyl 3-methyl-4-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of novel materials with specific properties.

    Pharmaceuticals: It may be explored for its potential biological activity and used in drug discovery and development.

    Analytical Chemistry: The compound can be used as a standard or reference material in analytical techniques.

Mechanism of Action

The mechanism of action of 4-chloro-3-methylphenyl 3-methyl-4-nitrobenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In potential pharmaceutical applications, the compound may interact with biological targets through its functional groups, influencing molecular pathways and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-methylphenol: Shares the chloro and methyl substituents on the phenyl ring but lacks the ester and nitro groups.

    3-methyl-4-nitrobenzoic acid: Contains the nitro group on the benzoate moiety but lacks the chloro and methyl substituents on the phenyl ring.

Uniqueness

4-chloro-3-methylphenyl 3-methyl-4-nitrobenzoate is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the aromatic rings influences its chemical behavior and makes it a versatile compound in organic synthesis and materials science.

Properties

IUPAC Name

(4-chloro-3-methylphenyl) 3-methyl-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c1-9-8-12(4-5-13(9)16)21-15(18)11-3-6-14(17(19)20)10(2)7-11/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLOHOYACPCAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC2=CC(=C(C=C2)Cl)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.